LL-37 FKR Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LL-37 FKR Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . In addition to its antimicrobial activities, LL-37 has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .

Synthesis Analysis

The synthesis and secretion of LL-37 are seen mostly in epithelial cells, although immune cells including macrophages, dendritic cells, natural killer cells, neutrophils, and mesenchymal stem cells have also been shown to secrete LL-37 .Molecular Structure Analysis

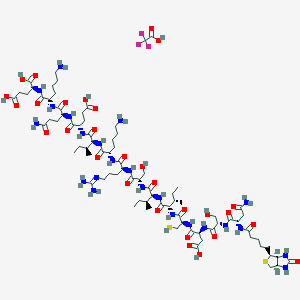

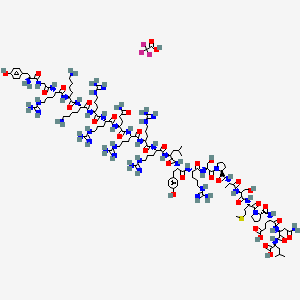

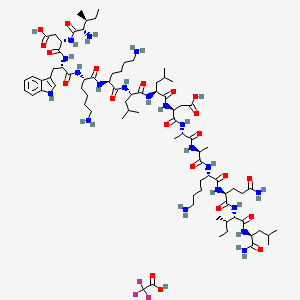

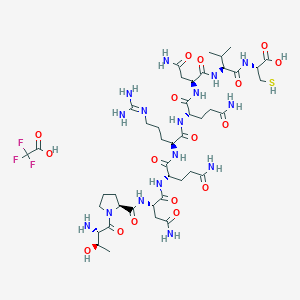

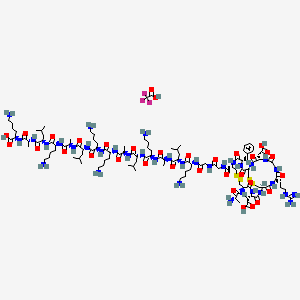

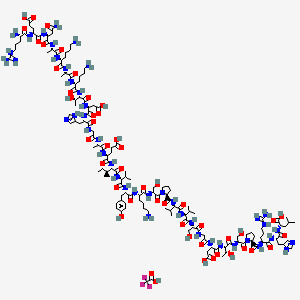

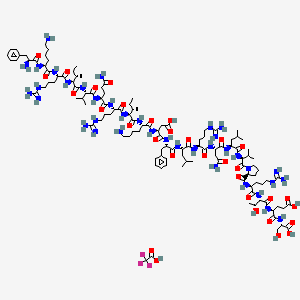

The empirical formula of this compound is C205H341N61O52 · xC2HF3O2 . Its molecular weight is 4492.28 (free base basis) .Chemical Reactions Analysis

LL-37 has several limitations including high cost, lower activity in physiological environments, susceptibility to proteolytic degradation, and high toxicity to human cells . The possible methods to overcome these challenges, including immobilization techniques, LL-37 delivery systems, the development of LL-37 derivatives, and synergistic combinations will also be considered .Physical And Chemical Properties Analysis

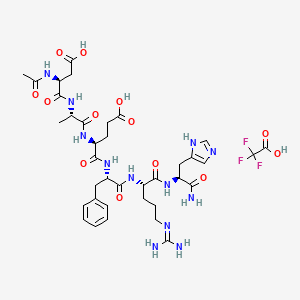

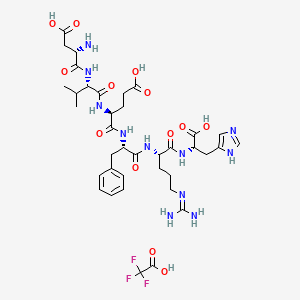

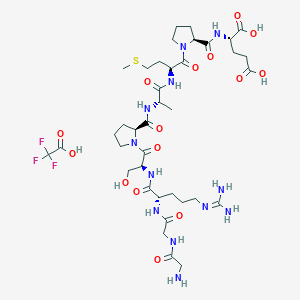

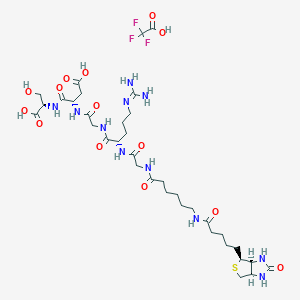

The molecular formula of this compound is C120H200F3N37O32 . Its molecular weight is 2730.1 g/mol .Mecanismo De Acción

Target of Action

LL-37 FKR Trifluoroacetate is a peptide fragment derived from the human cathelicidin antimicrobial peptide LL-37 . It primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2), a protein that plays a crucial role in multidrug resistance . In addition, it also interacts with formyl peptide receptor-like 1 (FPRL1), which is involved in the chemotaxis of human peripheral blood neutrophils, monocytes, and T cells .

Mode of Action

This compound interacts with its targets to exert its effects. It inhibits the ATPase activity of ABCG2 when used at a concentration of 1 µM . This inhibition can disrupt the normal function of ABCG2, potentially affecting the transport of various molecules across extracellular and intracellular membranes.

Result of Action

This compound has been found to have multiple effects at the molecular and cellular levels. It has been reported to have anticancer properties, potentially due to its ability to inhibit ABCG2 . It also has antimicrobial activities and has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

LL-37 FKR Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating immune and inflammatory pathways . For example, it has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been demonstrated that the antimicrobial human LL-37 active core forms a protein fibril of densely packed helices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown that LL-37 promotes NLRP3-mediated inflammasome activation in lipopolysaccharide-primed macrophages .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a murine sepsis model, LL-37 administration significantly reduced the bacterial load in the peritoneal exudates as well as blood .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown that LL-37 can cross plasma membranes through a variety of mechanisms, and in doing so can facilitate internalization of its binding partners .

Subcellular Localization

Current knowledge suggests that it can be found in various compartments or organelles due to its ability to cross plasma membranes .

Propiedades

IUPAC Name |

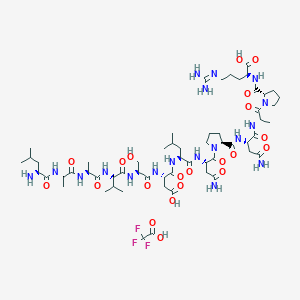

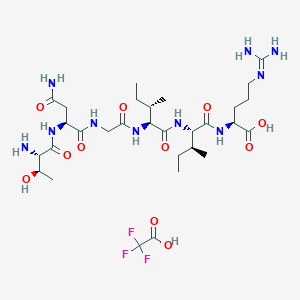

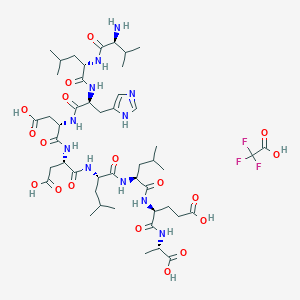

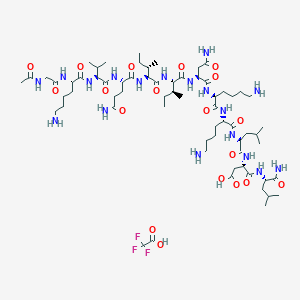

(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H199N37O30.C2HF3O2/c1-14-64(11)91(152-100(170)74(39-28-50-134-117(128)129)138-98(168)76(42-44-85(122)158)142-109(179)89(62(7)8)150-111(181)92(65(12)15-2)153-101(171)73(38-27-49-133-116(126)127)137-95(165)70(35-22-24-46-119)136-94(164)69(121)55-67-31-18-16-19-32-67)110(180)141-71(36-23-25-47-120)96(166)148-82(58-88(162)163)106(176)146-80(56-68-33-20-17-21-34-68)104(174)144-78(53-60(3)4)103(173)139-72(37-26-48-132-115(124)125)97(167)147-81(57-86(123)159)105(175)145-79(54-61(5)6)107(177)151-90(63(9)10)113(183)155-52-30-41-84(155)108(178)140-75(40-29-51-135-118(130)131)102(172)154-93(66(13)157)112(182)143-77(43-45-87(160)161)99(169)149-83(59-156)114(184)185;3-2(4,5)1(6)7/h16-21,31-34,60-66,69-84,89-93,156-157H,14-15,22-30,35-59,119-121H2,1-13H3,(H2,122,158)(H2,123,159)(H,136,164)(H,137,165)(H,138,168)(H,139,173)(H,140,178)(H,141,180)(H,142,179)(H,143,182)(H,144,174)(H,145,175)(H,146,176)(H,147,167)(H,148,166)(H,149,169)(H,150,181)(H,151,177)(H,152,170)(H,153,171)(H,154,172)(H,160,161)(H,162,163)(H,184,185)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135);(H,6,7)/t64-,65-,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-,90-,91-,92-,93-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWKAADDONVQHC-ALWYYDKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H200F3N37O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2730.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.